molecular formula C8H5F3O3 B030149 4-Trifluoromethylsalicylic acid CAS No. 328-90-5

4-Trifluoromethylsalicylic acid

Cat. No. B030149
CAS RN: 328-90-5
M. Wt: 206.12 g/mol
InChI Key: XMLFPUBZFSJWCN-UHFFFAOYSA-N
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Description

4-Trifluoromethylsalicylic acid is a chemical compound that has attracted attention in various fields due to its unique trifluoromethyl group. This compound is critical as an intermediate and raw material in industries such as pesticide and medicine, highlighting its versatility and importance in chemical synthesis and applications.

Synthesis Analysis

The synthesis of 4-Trifluoromethylsalicylic acid involves methods that encompass diazotization and hydrolysis of trifluoromethylaniline, hydroxylation, trifluoromethylation, catalytic hydrogenation, and oxidation of bezotrifluoride with hydrogen peroxide. These processes underline the complex chemistry involved in producing this compound and its intermediates, such as m-Trifluoromethylphenol, showcasing the compound's synthetic accessibility for various industrial uses (Yuan-hu, 2014).

Molecular Structure Analysis

While specific studies directly analyzing the molecular structure of 4-Trifluoromethylsalicylic acid were not found, the molecular structure of similar compounds, like trifluorobenzoic acid, has been investigated. These studies typically involve detailed analysis using techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography, providing insights into the electronic and spatial configuration that could be analogous to 4-Trifluoromethylsalicylic acid's structure.

Chemical Reactions and Properties

4-Trifluoromethylsalicylic acid's chemical reactivity is influenced by the presence of the trifluoromethyl group, which imparts unique electronic properties. For instance, compounds with trifluoromethyl groups have been used in catalytic reactions, such as dehydrative amidation between carboxylic acids and amines, indicating potential reactivity patterns that 4-Trifluoromethylsalicylic acid might exhibit in similar chemical environments (Wang, Lu, & Ishihara, 2018).

Scientific Research Applications

  • Antiproliferative Activity in Cancer Therapy : Derivatives of salicylic acid, such as 4-(1,2,3-triazol-1-yl) salicylic acid, have been found to exhibit selective antiproliferative activity against various tumor cell lines. This suggests their potential for clinical applications in cancer therapy (Ríos-Malváez et al., 2021).

  • Synthesis in Organic Chemistry : Trifluoroacetic acid, a related compound, is used to catalyze a domino reaction for synthesizing N-aryl/alkyl-3-aminodihydropyrrol-2-one-4-carboxylates, which is significant in organic synthesis with applications in pharmaceuticals (Lashkari et al., 2018).

  • Selective Reduction in Organic Compounds : Trialkylborane/trifluoromethanesulfonic acid is utilized for selectively reducing hydroxy carbonyl to carbonyl compounds in various organic compounds, potentially applicable in pharmaceuticals, nutraceuticals, and biotechnology (Olah & Wu, 1991).

  • Synthesis of Trifluoromethylated Isoxazolines : The synthesis of CF3-containing 4,5-dihydroisoxazoles through trifluoromethylation of allylic oximes is promoted by trichloroisocyanuric acid. This is relevant in the field of organic chemistry (Zhang et al., 2017).

  • Pesticides and Medicine : Synthesizing 4-(trifluoromethyl)salicylic acid and its intermediate m-trifluoromethylphenol is crucial for fields like pesticides and medicine. Different methods for their synthesis are summarized, indicating their importance in these sectors (Yuan-hu, 2014).

  • Lewis Acid Catalysis : Scandium trifluoromethanesulfonate (triflate) acts as a highly active Lewis acid catalyst in acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids. This has applications in various chemical processes (Ishihara et al., 1996).

  • Antituberculosis Drugs : 4-Aminosalicylic acid (PAS) is studied for its role in salt and cocrystal formation in molecules with multiple hydrogen-bonding functionality. This has potential applications in antituberculosis drugs (Cherukuvada et al., 2013).

  • Pharmaceutical and Material Science : The continuous flow synthesis of 2,4,5-trifluorobenzoic acid using microreactors allows for high yield and purity, significant in pharmaceutical and material science applications (Deng et al., 2015).

Safety And Hazards

When handling 4-Trifluoromethylsalicylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In combustion, toxic fumes may form .

properties

IUPAC Name

2-hydroxy-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLFPUBZFSJWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186474
Record name 4-Trifluoromethylsalicylic acid
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Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Trifluoromethylsalicylic acid

CAS RN

328-90-5
Record name 2-Hydroxy-4-(trifluoromethyl)benzoic acid
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Record name 4-Trifluoromethylsalicylic acid
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Record name 4-Trifluoromethylsalicylic acid
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Record name 2-hydroxy-4-(trifluoromethyl)benzoic acid
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Record name Benzoic acid, 2-hydroxy-4-(trifluoromethyl)
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Record name 4-TRIFLUOROMETHYLSALICYLIC ACID
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Record name 2-Hydroxy-4-trifluoromethyl benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
M Hauptschein, AJ Saggiomo… - Journal of the American …, 1955 - ACS Publications
… Deamination, through reduction of the diazonium salt with hypophosphorous acid yielded 4-trifluoromethylsalicylic acid as the sole isomer; thus the carboxylation product was …
Number of citations: 10 pubs.acs.org
G Rodríguez, A Gallardo, M Fernández… - Macromolecular …, 2004 - Wiley Online Library
… Triflusal, 2-acetoxy-4-trifluoromethylbenzoic acid or 4-trifluoromethylsalicylic acid, is a commercial powerful platelet aggregation inhibitor with a chemical structure closely related to …
Number of citations: 19 onlinelibrary.wiley.com
NS Pappas, JA Mason - Chemical Science, 2023 - pubs.rsc.org
… were synthesized in the presence of both 4-trifluoromethylsalicylic acid (pK a = 3.44) and 4-… using 4-trifluoromethylsalicylic acid (Fig. S17 and S23†), and 4-trifluoromethylsalicylic acid …
Number of citations: 1 pubs.rsc.org
M Hauptschein, EA Nodiff… - Journal of the American …, 1954 - ACS Publications
… 4-Trifluoromethylsalicylic acid (I) has been synthesized in 88% yield by the … Acetyl-4-trifluoromethylsalicylic acid and methyl 4-… An 88%yield of 4trifluoromethylsalicylic acid (I) was …
Number of citations: 28 pubs.acs.org
M Hauptschein, CS Stokes… - Journal of the American …, 1954 - ACS Publications
… 4-Trifluoromethylsalicylic Acid Hydrazide.—Eleven grams ofmethyl 4-trifluoromethylsalicylate was … 325 which is believed to be di-(4-trifluoromethylsalicylic acid) hydrazide. After several …
Number of citations: 0 pubs.acs.org
J Cheng, D Liu, L Bao, K Xu, Y Yang… - Chemistry–An Asian …, 2014 - Wiley Online Library
… reaction between 2-aminothiophenol and 4-trifluoromethylsalicylic acid at high yield of 80 % … Condensation of 4-bromoaniline with 4-trifluoromethylsalicylic acid in the presence of PCl 3 …
Number of citations: 57 onlinelibrary.wiley.com
RC Schmeltzer, KE Schmalenberg… - Biomacromolecules, 2005 - ACS Publications
… 4-Trifluoromethylsalicylic acid inhibits both platelet cyclooxygenase and c-AMP phosphodiesterase activity. Diflunisal (5F x -SA) is 7−9 times more potent as an antiinflammatory …
Number of citations: 86 pubs.acs.org
JD Ingham, PL Nichols Jr - Journal of the American Chemical …, 1954 - ACS Publications
… 4-Trifluoromethylsalicylic Acid Hydrazide.—Eleven grams ofmethyl 4-trifluoromethylsalicylate was … 325 which is believed to be di-(4-trifluoromethylsalicylic acid) hydrazide. After several …
Number of citations: 12 pubs.acs.org
HZ Lecher, TH Chao, KC Whitehouse… - Journal of the …, 1954 - ACS Publications
Benzene, chlorobenzene, c-xylene and naphthalene are phosphonated by hexagonal phosphoric anhydride in a temperature range of about 275-325. A primary reaction product is …
Number of citations: 19 pubs.acs.org
YX Wu, XR Liu, G Chen, YQ Tian, J Yan, XY Yi… - Inorganic …, 2021 - ACS Publications
… Cd-doped TOCs formulated as [H 4 Cd 2 Ti 10 O 8 (OEt) 16 L 8 (H 2 O) 2 ] (L = salicylic acid, {Cd 2 Ti 10 }; L = 4-methylsalicylic acid, {Me-Cd 2 Ti 10 }; L = 4-trifluoromethylsalicylic acid, {…
Number of citations: 7 pubs.acs.org

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